molecular formula C11H16Cl2N2 B7987520 (2-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

(2-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7987520
M. Wt: 247.16 g/mol
InChI Key: KDGBVOUSTHVDHI-HNCPQSOCSA-N
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Description

(2-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is a chiral amine derivative featuring a 2-chloro-substituted benzyl group attached to the (R)-configured pyrrolidine ring. The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical research. Its stereochemistry and halogenation pattern are critical for target specificity and biological activity .

Properties

IUPAC Name

(3R)-N-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c12-11-4-2-1-3-9(11)7-14-10-5-6-13-8-10;/h1-4,10,13-14H,5-8H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGBVOUSTHVDHI-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with ®-pyrrolidin-3-yl-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of (2-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving (2-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride include:

    Bases: Sodium hydroxide, potassium carbonate

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation reactions can produce corresponding ketones or aldehydes .

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
Recent studies have highlighted the potential of compounds similar to (2-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride in treating malaria. Research focused on dual inhibitors targeting PfGSK3 and PfPK6 kinases has shown promising results. Compounds with structural similarities exhibit significant antiplasmodial activity, indicating that modifications to the pyrrolidine structure can enhance efficacy against malaria parasites .

Table 1: Antimalarial Activity of Related Compounds

Compound NameTarget KinaseIC50 (nM)Remarks
Compound APfGSK3552Effective against resistant strains
Compound BPfPK61400Moderate activity observed
(2-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine HClPfGSK3/PfPK6TBDPotential for further optimization

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Pyrrolidine derivatives have been explored for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may facilitate its use in treating conditions like Alzheimer's disease or schizophrenia.

Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that certain modifications to the pyrrolidine ring improved cell viability and reduced apoptosis, suggesting that this compound could be a candidate for further research in neuroprotection .

Synthetic Applications

Due to its unique structure, this compound can serve as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the development of new compounds with tailored biological activities.

Table 2: Synthetic Utility of Pyrrolidine Derivatives

Reaction TypeExample ReactionProduct Type
Reductive AminationAldehyde + AmineAmine Derivative
N-AlkylationAlkyl Halide + AmineAlkylated Amine
CyclizationPyrrolidine + ElectrophileHeterocyclic Compound

Pharmacological Studies

Pharmacological profiling of this compound has revealed its interaction with various biological targets. Studies indicate that it may act as an inhibitor for specific kinases involved in cell signaling pathways, which are crucial for cancer progression.

Case Study: Kinase Inhibition
Research involving kinase assays demonstrated that certain analogs of this compound exhibit selective inhibition against cancer-related kinases. This suggests potential applications in cancer therapeutics, where targeted inhibition could lead to reduced tumor growth and improved patient outcomes .

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and molecular properties:

Compound Name Substituents Configuration Molecular Formula Molecular Weight Key Data Sources
(2-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride 2-chloro-benzyl R C₁₁H₁₅Cl₂N₂ ~246 (calculated)
(2-Chloro-6-fluoro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride 2-chloro-6-fluoro-benzyl R C₁₁H₁₄Cl₂FN₂ 265.15
(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride 2,5-dichloro-benzyl S C₁₁H₁₃Cl₃N₂ 281.61
(2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride 2-chloro-6-fluoro-benzyl S C₁₁H₁₄Cl₂FN₂ 265.15
(4-Methyl-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride 4-methyl-benzyl R C₁₂H₁₉ClN₂ 226.75
Key Observations:
  • Halogenation Effects: Chlorine at the ortho position (2-chloro) increases steric bulk and electron-withdrawing effects compared to para-methyl or meta-fluoro substituents. Dichloro analogs (e.g., 2,5-dichloro) exhibit higher molecular weights (~281.61 vs. Fluoro substitution (e.g., 2-chloro-6-fluoro) introduces smaller, electronegative groups, which may enhance metabolic stability or solubility compared to purely chloro-substituted analogs .
  • Stereochemical Influence :

    • The (R)-configuration in the target compound contrasts with (S)-configured analogs (e.g., –13). Enantiomers often exhibit divergent biological activities; for example, (S)-isomers might show reduced binding affinity to certain receptors compared to (R)-isomers .
  • Polarity and Solubility: Hydrochloride salts generally improve aqueous solubility.

Commercial and Research Status

  • Discontinued Products : Several analogs, including the target compound, are marked as discontinued (), likely due to challenges in synthesis, stability, or prioritization of lead compounds in drug development .
  • Research Relevance : Despite discontinuation, these compounds remain valuable for structure-activity relationship (SAR) studies, particularly in optimizing halogen and stereochemical effects .

Biological Activity

(2-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring bonded to a chlorobenzyl moiety. This configuration is significant because the presence of halogen atoms, particularly chlorine, can enhance the compound's reactivity and biological activity. The stereochemistry of the (R)-enantiomer contributes to its specific interactions with biological targets.

The compound's mechanism of action involves interactions with various molecular targets, including:

  • Enzymes : It may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptors : The compound can bind to neurotransmitter receptors, potentially modulating synaptic transmission and neurochemical signaling.
  • Signaling Pathways : It may affect pathways related to cell proliferation, apoptosis, and inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Neuroprotective Effects

The unique structure of this compound allows it to interact with neurotransmitter systems, which may confer neuroprotective effects. Compounds with similar structures have shown promise in treating neurological disorders by modulating neurotransmitter release and receptor activity .

Case Studies and Research Findings

  • Antibacterial Efficacy : In a study evaluating various pyrrolidine derivatives, this compound demonstrated potent antibacterial activity against several strains, outperforming traditional antibiotics in some cases .
  • Neuropharmacological Studies : Research involving animal models has illustrated the compound's potential in reducing symptoms associated with anxiety and depression, suggesting its role as a therapeutic agent in psychiatric disorders .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to specific receptors involved in pain perception and mood regulation, highlighting its potential utility in drug design .

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